Di-tert-butyl Malonate: A Comprehensive Overview for Researchers and Drug Development Professionals
Di-tert-butyl Malonate: A Comprehensive Overview for Researchers and Drug Development Professionals
An In-depth Technical Guide to Di-tert-butyl Malonate
Introduction
Di-tert-butyl malonate is a valuable reagent in organic synthesis, widely utilized in the pharmaceutical and fine chemical industries.[1] Its chemical structure, featuring two bulky tert-butyl ester groups, provides unique reactivity and stability, making it a preferred intermediate in a variety of synthetic transformations. This guide provides an in-depth look at the properties, synthesis, and key reactions of di-tert-butyl malonate, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
Di-tert-butyl malonate, also known as propanedioic acid bis(1,1-dimethylethyl) ester, is a colorless to pale yellow liquid with a mild, ester-like scent.[1][2][3] It is sparingly soluble in water but miscible with many organic solvents.[2][3]
CAS Number: 541-16-2[2][4][5][6]
Table 1: Physicochemical Properties of Di-tert-butyl Malonate
| Property | Value |
| Molecular Formula | C₁₁H₂₀O₄[4][5] |
| Molecular Weight | 216.27 g/mol [4][5][7] |
| Melting Point | -7 to -6 °C[2][8] |
| Boiling Point | 110-111 °C at 22 mmHg[2][8] |
| 65-67 °C at 1 mmHg[4] | |
| Density | 0.966 g/mL at 25 °C[2] |
| Refractive Index (n²⁰/D) | 1.418[2] |
| Flash Point | 88 °C[1][2] |
Table 2: Spectroscopic and Analytical Data
| Data Type | Identifier |
| SMILES String | CC(C)(C)OC(=O)CC(=O)OC(C)(C)C |
| InChI Key | CLPHAYNBNTVRDI-UHFFFAOYSA-N |
| EC Number | 208-769-6[6] |
| Beilstein Registry Number | 1781766 |
| PubChem CID | 68324[7] |
Experimental Protocols
Synthesis of Di-tert-butyl Malonate
A common method for the preparation of di-tert-butyl malonate involves the acid-catalyzed esterification of malonic acid with isobutylene (B52900).[4][9]
Procedure:
-
A pressure bottle is charged with 100 mL of ether, 5 mL of concentrated sulfuric acid, and 50.0 g (0.48 mole) of malonic acid.[9]
-
Approximately 120 mL (about 1.5 moles) of liquefied isobutylene is added to the mixture.[9]
-
The bottle is securely sealed and shaken at room temperature until the malonic acid completely dissolves.[9]
-
The reaction vessel is then cooled in an ice-salt bath before being carefully opened.[9]
-
The contents are poured into a separatory funnel containing a mixture of 250 mL of water, 70 g of sodium hydroxide (B78521), and 250 g of ice.[9]
-
The mixture is shaken, and the layers are separated. The aqueous layer is extracted twice with 75 mL portions of ether.[9]
-
The combined organic layers are dried over anhydrous potassium carbonate, filtered, and the solvent is removed via flash distillation.[9]
-
The remaining residue is then distilled under reduced pressure, collecting the fraction boiling at 112–115 °C/31 mmHg to yield di-tert-butyl malonate.[9]
Caption: Acid-catalyzed esterification of malonic acid.
Key Reactions and Applications
Di-tert-butyl malonate is a versatile intermediate with several important applications in organic synthesis.
Knoevenagel Condensation
Di-tert-butyl malonate can undergo Knoevenagel condensation with aldehydes or ketones. For instance, its reaction with paraformaldehyde in the presence of potassium acetate (B1210297) and cupric acetate yields di-tert-butyl methylenemalonate, a useful Michael acceptor.[10]
Procedure:
-
A flask is charged with 30.0 g of di-tert-butyl malonate, 8.4 g of paraformaldehyde, 1.4 g of potassium acetate, 1.4 g of cupric acetate monohydrate, and 70 mL of glacial acetic acid.[10]
-
The suspension is heated to 90–100 °C and stirred for 2 hours.[10]
-
After cooling, the reaction mixture is worked up by washing with saturated aqueous sodium bicarbonate and water.[10]
-
The product is purified by distillation to give di-tert-butyl methylenemalonate.[10]
Caption: Synthesis of di-tert-butyl methylenemalonate.
Diazo Transfer Reaction
A notable application is the "diazo transfer reaction" to produce di-tert-butyl diazomalonate. This reaction is efficiently carried out using p-toluenesulfonyl azide (B81097) in a two-phase system with a phase-transfer catalyst.[11]
Procedure:
-
A solution of 10.8 g of di-tert-butyl malonate, 9.9 g of p-toluenesulfonyl azide, and 0.5 g of methyltri-n-octylammonium chloride in 200 mL of dichloromethane (B109758) is prepared.[11]
-
The solution is stirred vigorously while 10 mL of 10 N aqueous sodium hydroxide is added.[11]
-
The mixture is stirred for 2 hours.[11]
-
After aqueous workup, the organic layer is dried, and the solvent is removed.[11]
-
The product is purified by high-vacuum distillation to yield di-tert-butyl diazomalonate.[11]
Caption: Synthesis of di-tert-butyl diazomalonate.
Other Applications
Di-tert-butyl malonate serves as a precursor in various synthetic routes. It has been utilized in the total synthesis of (+/-)-actinophyllic acid and as a precursor for the metal-organic chemical vapor deposition (MOCVD) of hafnium dioxide (HfO₂) and zirconium dioxide (ZrO₂) thin films.[2][3] It is also employed in the preparation of ketones.[2][3][4]
Conclusion
Di-tert-butyl malonate is a cornerstone reagent in modern organic chemistry, offering a unique combination of reactivity and steric hindrance that is advantageous in many synthetic strategies. Its role in the formation of complex molecules underscores its importance in both academic research and industrial applications, particularly in the development of new pharmaceuticals and materials. A thorough understanding of its properties and reaction protocols is essential for any scientist working in these fields.
References
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- 2. Di-tert-Butyl malonate | 541-16-2 [chemicalbook.com]
- 3. Di-tert-Butyl malonate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Di-tert-butyl Malonate [drugfuture.com]
- 5. scbt.com [scbt.com]
- 6. lookchem.com [lookchem.com]
- 7. Di-tert-butyl malonate | C11H20O4 | CID 68324 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Di-tert-Butyl malonate CAS#: 541-16-2 [m.chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
